molecular formula C20H18N2O6 B2637407 3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one CAS No. 728031-52-5

3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one

Cat. No.: B2637407
CAS No.: 728031-52-5
M. Wt: 382.372
InChI Key: NBSJZYLRYJXXDS-UHFFFAOYSA-N
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Description

“3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one” is a chemical compound with the molecular formula C20H18N2O6 . It belongs to the class of heterocyclic compounds known as 2H/4H-chromenes . These compounds are characterized by a simple structure, mild adverse effects, and versatile biological profiles .


Synthesis Analysis

The synthesis of 2H/4H-chromene analogs, such as “this compound”, involves several routes . The direct assessment of activities with the parent 2H/4H-chromene derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series .


Molecular Structure Analysis

The molecular structure of 2H/4H-chromenes depends on the arrangement of sp3 carbon associated with the ring oxygen . The name chromene is applied to both the 2H- and 4H-form of the molecule . One of the essential structural features of 4H-chromenes to impart miscellaneous activity is the occurrence of the fold along the oxygen axis .


Chemical Reactions Analysis

The chemical reactions of 2H/4H-chromenes are diverse and can lead to a variety of analogs exhibiting unusual activities by multiple mechanisms .

Scientific Research Applications

Molecular Structure and Synthesis

The compound demonstrates a complex structure, involving interactions and reactions that contribute to diverse chemical properties and potential applications. For instance, the reactions of similar compounds with different reagents lead to the formation of various derivatives like chromeno-chromenediones, chromeno-indazole, and chromeno-quinazoline, indicating the compound's versatility in forming multiple derivatives with potential applications in different fields (Mahmoud et al., 2009).

Antibacterial and Antifungal Properties

Several studies have focused on synthesizing derivatives of this compound and testing their antimicrobial properties. These derivatives have shown significant antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents. This is evident from the studies that synthesized novel derivatives and screened them for in vitro antimicrobial activity, revealing their significant inhibitory potential against various bacterial and fungal strains (Mandala et al., 2013; Nagaraj et al., 2019; Al-ayed, 2011).

Structural and Spectroscopic Analysis

Detailed structural and spectroscopic analyses of derivatives of this compound have been performed to understand their properties better. These studies include vibrational spectral analysis, FT-IR spectroscopy, NMR chemical shifts, and single-crystal X-ray diffraction, providing insights into the compound's molecular structure, stability, and potential energy distribution. Such analyses are crucial for the compound's application in various scientific fields (Halim & Ibrahim, 2021).

Synthesis and Characterization of Derivatives

The compound's structure allows for the synthesis and characterization of various derivatives, each with unique properties and potential applications. The synthesis involves multiple steps and reactions, indicating the compound's versatility and potential in creating a wide range of derivatives with specific characteristics and applications (Okasha et al., 2022; Joy & Chakraborty, 2017).

Future Directions

The future directions in the research of 2H/4H-chromenes, including “3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one”, involve the design and development of potent leads of 2H/4H-chromene analogs for their promising biological activities .

Properties

IUPAC Name

3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6/c1-26-15-5-2-4-13-12-14(20(25)28-17(13)15)18(23)21-7-9-22(10-8-21)19(24)16-6-3-11-27-16/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSJZYLRYJXXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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